

# Paxalisib ClpP agonist mitochondrial effects

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## Compound Focus: Paxalisib

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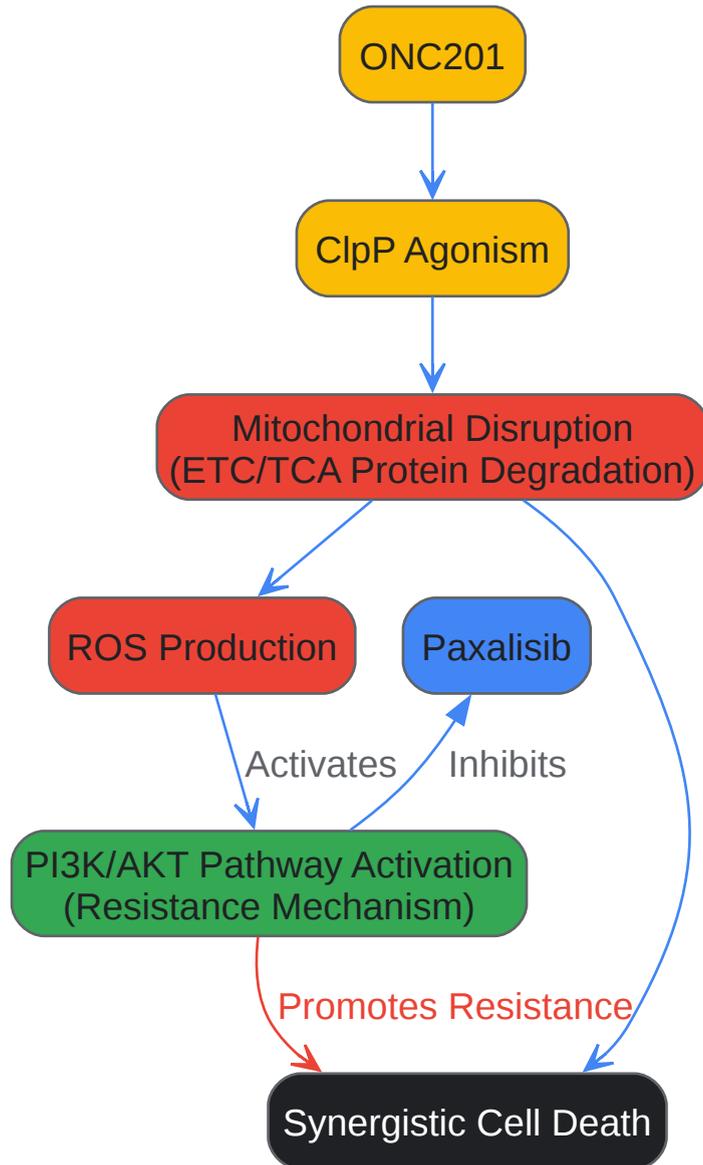
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## Molecular Mechanisms and Signaling Pathways

The therapeutic effect of this combination stems from a multi-targeted attack on tumor cell biology, primarily involving mitochondrial disruption and the blockade of a key resistance pathway.

- **ONC201's Dual Pharmacology:** ONC201 acts as both a dopamine receptor D2 (DRD2) antagonist and a potent agonist of the mitochondrial caseinolytic protease P (ClpP) [1] [2]. ClpP hyperactivation triggers the uncontrolled proteolysis of key mitochondrial proteins, including components of the electron transport chain (ETC) like Succinate dehydrogenase A (SDHA) and a critical TCA cycle enzyme, Isocitrate dehydrogenase 3B (IDH3B) [1]. This leads to severe disruption of oxidative phosphorylation (OXPHOS), loss of mitochondrial membrane potential, and a critical reduction in ATP production [2].
- **Metabolic Adaptation and Resistance:** The energy crisis induced by ONC201 activates a protective stress response in the tumor cells. This mitochondrial disruption elevates reactive oxygen species (ROS), which in turn activates the pro-survival PI3K/AKT signaling pathway. This pathway promotes metabolic adaptation, allowing tumor cells to resist the effects of ONC201 [1] [2].
- **Paxalisib's Synergistic Role:** The brain-penetrant PI3K/Akt inhibitor **paxalisib** is used to counteract this resistance mechanism. By blocking the PI3K/Akt pathway, **paxalisib** prevents tumor cells from adapting to the metabolic stress caused by ONC201, thereby synergizing to induce profound energy depletion and cell death [1] [2].

The diagram below illustrates this core mechanism and the rationale for the combination therapy.



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*The synergistic mechanism of ONC201 and **paxalisib**. ONC201 disrupts mitochondria, triggering a protective PI3K/AKT response that **paxalisib** blocks.*

## Key Preclinical and Clinical Evidence

The rationale for this combination is supported by data from preclinical models and early clinical use.

### Preclinical Survival Data in DIPG PDX Models

The table below summarizes the survival extension achieved by the combination in two aggressive patient-derived xenograft (PDX) models of DIPG [1].

DIPG PDX Model	Vehicle Control Survival (Days)	ONC201 + Paxalisib Survival (Days)	Survival Extension	P-value
SU-DIPG-VI	73	100	37%	p=0.0027
SF8626	36	43	19%	p=0.0002

### Early Clinical Case Study Data

Compassionate use of the combination in patients has shown promising results [1] [3]:

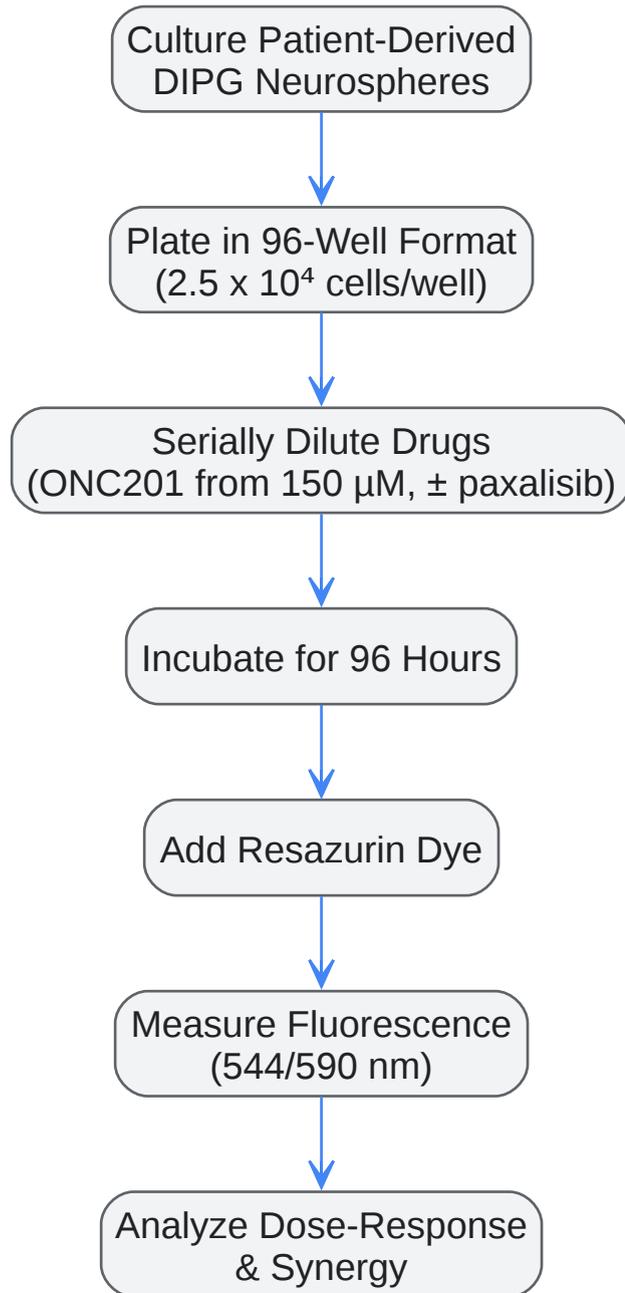
- Patient Example:** One patient at diagnosis experienced a dramatic reduction in tumor volume from 1554 mm<sup>2</sup> to 464 mm<sup>2</sup> (a ~70% reduction) after twelve months on the combination. The patient remained in progression-free survival at 15 months since diagnosis [1].
- Symptom Resolution:** The two reported patients showed not only tumor reduction but also complete resolution of disease symptoms, leading to extended overall survival [3].

## Detailed Experimental Workflows

For researchers looking to replicate or build upon these findings, the core methodologies from the key studies are outlined below.

### In Vitro Combination Screening

This workflow is used to assess drug sensitivity and synergistic effects in patient-derived cell lines [2].



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*Key steps for in vitro drug sensitivity testing using resazurin assay [2].*

## In Vivo Efficacy Assessment

This protocol describes the evaluation of the drug combination in animal models [1] [2].

- **Animal Model Generation:** Establish orthotopic xenograft models by implanting patient-derived DIPG cells (e.g., SU-DIPG-VI, SF8626) into the brains of immunocompromised mice.
- **Dosing Regimen:** After tumor engraftment, randomly assign mice to treatment groups:
  - Vehicle control
  - ONC201 monotherapy
  - **Paxalisib** monotherapy
  - ONC201 and **paxalisib** combination
  - ONC201 is typically administered orally once per week, and **paxalisib** is administered daily via oral gavage [2].
- **Endpoint Monitoring:** The primary endpoint is overall survival, tracked from the start of treatment until a humane endpoint is reached. Tumor volume can be monitored longitudinally using in vivo imaging like MRI [1].
- **Post-Mortem Analysis:** Upon sacrifice, tumor tissues are collected for downstream analysis, such as western blotting to confirm target engagement (e.g., reduced p-AKT, increased ETC protein degradation) and immunohistochemistry [2].

## Research Context and Clinical Translation

- **Disease Background:** Diffuse Midline Glioma (DMG), including DIPG, is the most lethal pediatric brain cancer, with a median survival of only 9-11 months post-diagnosis and no FDA-approved drugs [1] [4] [3]. The need for effective therapies is urgent.
- **Genomic Influences on Response:** Preclinical data suggests that **PIK3CA mutations** are associated with increased sensitivity to ONC201, whereas **TP53 mutations** may confer resistance [2]. This highlights the potential for biomarker-driven patient stratification.
- **Current Clinical Status:** The powerful preclinical and early clinical data for this combination provided the direct rationale for the ongoing **PNOC022 phase II clinical trial (NCT05009992)** [1] [2]. This study is investigating the safety and efficacy of ONC201 in combination with **paxalisib** for patients with H3K27M-mutant DMG at diagnosis and progression.

## Key Insights for Research and Development

- **Targeting Metabolic Plasticity:** This combination strategy is innovative because it attacks a fundamental vulnerability—mitochondrial metabolism—and simultaneously blocks the tumor's primary

adaptive resistance pathway. This approach may help overcome the heterogeneity that has plagued other targeted therapies in glioma [4] [2].

- **Beyond DIPG:** The principle of targeting ClpP is being explored in other cancers. For instance, ClpP is overexpressed in Multiple Myeloma, and novel ClpP agonists have shown anti-tumor activity in vitro and in vivo, suggesting a broader therapeutic applicability [5].

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## References

1. EXTH-12. preclinical and case study examination of the combination of... [pmc.ncbi.nlm.nih.gov]
2. ONC201 in Combination with Paxalisib for the Treatment of ... [pmc.ncbi.nlm.nih.gov]
3. POSITIVE DATA FOR PAXALISIB IN TWO CHILDHOOD ... [prnewswire.com]
4. Targeting the Mitochondria in High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
5. The mitochondrial protease ClpP is a promising target for ... [sciencedirect.com]

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